N-tert-Butyl-4-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-tert-Butyl-4-nitrobenzamide can be achieved from tert-Butylamine and p-Nitrobenzoic acid . Another method involves the use of a hydrogenation reaction kettle .Molecular Structure Analysis
The molecular formula of N-tert-Butyl-4-nitrobenzamide is C11H14N2O3 . Its average mass is 222.240 Da and its monoisotopic mass is 222.100449 Da .Physical And Chemical Properties Analysis
N-tert-Butyl-4-nitrobenzamide has a molecular weight of 222.24 g/mol . It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents such as ethanol and acetone.Scientific Research Applications
Synthesis and Chemical Applications
N-tert-Butyl-4-nitrobenzamide is involved in various chemical syntheses and applications. For example, it is used in the synthesis of 1,2,3-benzotriazine-4-(3H)-ones, which are created through an annulation of 2-aminobenzamides and tert-butyl nitrite, providing a method for synthesizing these compounds under mild conditions without strong acids (Yan et al., 2016). Additionally, N-tert-Butyl-4-nitrobenzamide derivatives are investigated for their redox properties and stability, which are important in biophysical and biomedical research (Zhurko et al., 2020).
Molecular and Structural Biology
In the realm of molecular and structural biology, N-tert-Butyl-4-nitrobenzamide is used in the study of molecular structures. For instance, its derivatives are synthesized and analyzed using spectroscopic techniques and crystallography, revealing insights into molecular interactions and structures (Gholivand et al., 2009).
Biochemistry and Biotransformation
In biochemistry, N-tert-Butyl-4-nitrobenzamide and its related compounds are studied for their roles in biotransformation processes. A notable example is the study of a butralin-degrading bacterium, which reveals insights into the biotransformation of certain herbicides (Ghatge et al., 2020).
Material Science and Electrochemistry
In material science and electrochemistry, derivatives of N-tert-Butyl-4-nitrobenzamide are used to understand and develop new materials. For instance, studies on the voltammetric behavior of related nitroxides have applications in the electrocatalytic oxidation of alcohols, contributing to advancements in electrochemical processes (Kashiwagi et al., 2002).
Supramolecular Chemistry
The compound plays a role in supramolecular chemistry, as evidenced by its use in the design of ternary cocrystals, which involves the formation of hydrogen bonds and halogen bonds. This research provides insights into the synthesis and design of complex molecular structures (Tothadi & Desiraju, 2013).
properties
IUPAC Name |
N-tert-butyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLKNAGHERYTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308212 | |
Record name | N-tert-Butyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-nitrobenzamide | |
CAS RN |
42498-30-6 | |
Record name | N-tert-Butyl-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42498-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,1-dimethylethyl)-4-nitro-benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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